REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[OH-].[Na+].[CH2:10]([C:12]1([CH2:16]OS(C)(=O)=O)[CH2:15][O:14][CH2:13]1)[CH3:11]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:10]([C:12]1([CH2:16][O:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:7])[CH2:15][O:14][CH2:13]1)[CH3:11] |f:1.2,4.5|
|
Name
|
|
Quantity
|
11.2 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCO)O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
3-ethyl-3-methanesulfonyloxymethyloxetane
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(COC1)COS(=O)(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
at 75-85° C.
|
Type
|
CUSTOM
|
Details
|
the reaction at the same temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction solution was washed with heptane (200 ml)
|
Type
|
ADDITION
|
Details
|
water (583 ml) was added
|
Type
|
CUSTOM
|
Details
|
a liquid separation
|
Type
|
ADDITION
|
Details
|
Water (1,166 ml) and toluene (500 ml) were added to a resultant organic layer
|
Type
|
CUSTOM
|
Details
|
a liquid separation
|
Type
|
ADDITION
|
Details
|
Subsequently toluene (500 ml) was added to a resultant aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the extraction
|
Type
|
EXTRACTION
|
Details
|
an extract (a toluene layer) and an organic layer
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
WASH
|
Details
|
a resultant mixture was washed at water (300 ml)
|
Type
|
CUSTOM
|
Details
|
Subsequently a resultant aqueous layer and an aqueous layer separated earlier
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
EXTRACTION
|
Details
|
a resultant mixture was extracted with toluene (500 ml)
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
EXTRACTION
|
Details
|
an extract (a toluene layer) with water (300 ml)
|
Type
|
ADDITION
|
Details
|
the extract was mixed with the previously obtained organic layer
|
Type
|
CONCENTRATION
|
Details
|
a resultant mixture was concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
A resultant concentrate (a bisoxetane ether compound
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure (136-140° C., 533 Pa)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(COC1)COCCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |